4-Chloro-N-(4-ethoxyphenyl)benzamide
Description
4-Chloro-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . This compound is characterized by the presence of a chloro group and an ethoxy group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPYHTQMJZVFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343064 | |
| Record name | 4-Chloro-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27033-41-6 | |
| Record name | 4-Chloro-N-(4-ethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-4'-ETHOXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce 4-chlorobenzoic acid and 4-ethoxyaniline .
Scientific Research Applications
4-Chloro-N-(4-ethoxyphenyl)benzamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by its molecular formula and a molecular weight of 273.76 g/mol. The compound features a chloro group, an ethoxyphenyl group, and an amide functional group, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study:
- Study Title: "Evaluation of Anticancer Activity of Novel Benzamide Derivatives"
- Findings: In vitro assays showed that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of 12 µM and 15 µM, respectively.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
- Study Title: "Anti-inflammatory Properties of Benzamide Derivatives"
- Findings: In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use in conditions like rheumatoid arthritis.
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. The compound has demonstrated activity against several bacterial strains, indicating its potential as a new antimicrobial agent.
Case Study:
- Study Title: "Synthesis and Antimicrobial Evaluation of Novel Benzamide Compounds"
- Findings: The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM |
| HT-29 (Colon Cancer) | 15 µM | |
| Anti-inflammatory | Animal Model (Rheumatoid Arthritis) | Reduced TNF-alpha & IL-6 levels |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-N-(4-aminophenyl)benzamide: Contains an amino group instead of an ethoxy group.
4-Chloro-N-(4-hydroxyphenyl)benzamide: Features a hydroxy group in place of the ethoxy group.
Uniqueness
4-Chloro-N-(4-ethoxyphenyl)benzamide is unique due to the presence of both chloro and ethoxy groups, which confer specific chemical and biological properties.
Biological Activity
4-Chloro-N-(4-ethoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 275.77 g/mol
The compound features a chloro group and an ethoxy-substituted phenyl ring, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in anticancer applications. The following sections detail specific findings related to its biological effects.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
- Cell Lines Tested :
- Colon cancer (HCT-116)
- Breast cancer (MCF-7)
- Ovarian cancer (A2780)
Efficacy Data :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 45.2 | Induction of apoptosis via caspase activation |
| MCF-7 | 38.7 | Inhibition of cell proliferation |
| A2780 | 50.1 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Mechanistic Studies
Mechanistic studies have shown that this compound can activate apoptotic pathways in treated cells.
- Apoptotic Markers :
- Increased levels of cleaved caspase-3 and PARP were observed in treated cells.
- Morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing, were noted under microscopy.
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation:
- Target Enzymes :
- Human NTPDases (nucleotide triphosphate diphosphohydrolases), which are involved in purinergic signaling.
Inhibition Data :
| Enzyme | IC50 (mM) | Selectivity |
|---|---|---|
| h-NTPDase1 | 0.72 ± 0.11 | Moderate |
| h-NTPDase2 | 0.27 ± 0.08 | High |
| h-NTPDase3 | 0.13 ± 0.01 | Very High |
This inhibition suggests a potential role for the compound in modulating cellular signaling pathways associated with tumor growth and metastasis .
Case Studies
-
Study on Breast Cancer Cells :
A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent. -
Colon Cancer Research :
In HCT-116 cells, the compound was shown to induce significant apoptotic changes within 24 hours of treatment, highlighting its rapid action against colon cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
